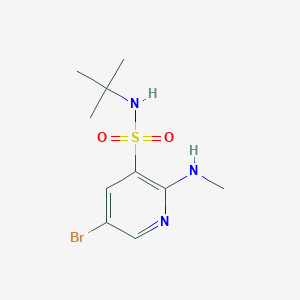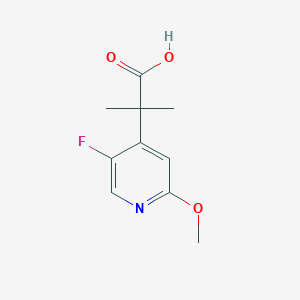![molecular formula C17H17NO3 B13086085 Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is a chemical compound with the molecular formula C17H17NO3. It is a derivative of dibenzo[b,d]furan, a heterocyclic compound containing fused benzene and furan rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate typically involves the reaction of dibenzo[b,d]furan derivatives with isopropylamine and methylating agents. One common method involves the use of α-chloro ketones and β-dicarbonyl compounds . For example, the condensation of acetylacetone with ethyl bromopyruvate can lead to the formation of ethyl 4-acetyl-5-methylfuran-3-carboxylate, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve bulk custom synthesis and procurement processes. Companies like ChemScene provide bulk manufacturing and sourcing services for this compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate has several scientific research applications:
Wirkmechanismus
The mechanism of action of Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways involved depend on the specific biological or chemical context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl furan-2-carboxylate
- Methyl pyromucate
- Ethyl 4-acetyl-5-methylfuran-3-carboxylate
Uniqueness
Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its fused benzene and furan rings, combined with the isopropylamino and carboxylate groups, make it a versatile compound for various applications .
Eigenschaften
Molekularformel |
C17H17NO3 |
|---|---|
Molekulargewicht |
283.32 g/mol |
IUPAC-Name |
methyl 2-(propan-2-ylamino)dibenzofuran-3-carboxylate |
InChI |
InChI=1S/C17H17NO3/c1-10(2)18-14-8-12-11-6-4-5-7-15(11)21-16(12)9-13(14)17(19)20-3/h4-10,18H,1-3H3 |
InChI-Schlüssel |
GUANMBOQQHGFJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(Bromomethyl)-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B13086020.png)
![2-(4-Methoxyphenyl)-1H-imidazo[4,5-b]phenazine 5,10-dioxide](/img/structure/B13086024.png)



![[3-(Aminomethyl)-5-(hydroxymethyl)phenyl]methanol](/img/structure/B13086067.png)






